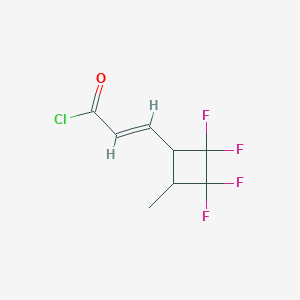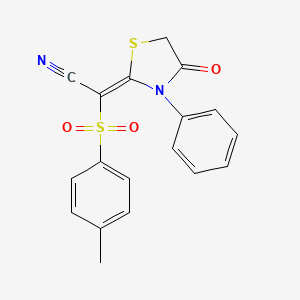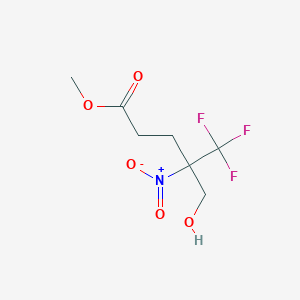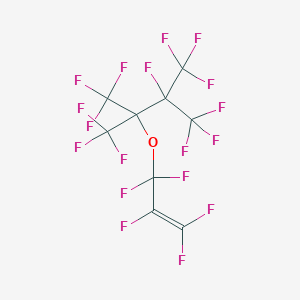
3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride is a chemical compound with the molecular formula C8H7ClF4O and a molecular weight of 230.59 g/mol.
Méthodes De Préparation
The synthesis of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves several steps. One common method includes the reaction of 4-methyl-2,2,3,3-tetrafluorocyclobutanone with acryloyl chloride under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various reagents.
Polymerization: The acryloyl group can also participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride has significant potential in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of new biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It has applications in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the acryloyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride include:
2,2,3,3-Tetrafluorobutanediol: This compound shares the tetrafluorocyclobutyl structure but differs in its functional groups.
1-Chloro-2,2,3,3-tetrafluoropropane: Another compound with a similar fluorinated structure but different reactivity and applications.
The uniqueness of this compound chloride lies in its combination of the acryloyl group with the tetrafluorocyclobutyl structure, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
(E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXKOPKBGNNPHV-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)F)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C1(F)F)(F)F)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)









